3,4-Dichloro-5-methylphenylboronic acid
Overview
Description
“(3,4-Dichloro-5-methylphenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boronic acid group (B(OH)2). They are known for their diverse range of applications, including the synthesis of biaryl compounds and the development of therapeutic agents .
Synthesis Analysis
Boronic acids, including “(3,4-Dichloro-5-methylphenyl)boronic acid”, are often used as reactants in various chemical reactions. For instance, they are involved in Suzuki-Miyaura cross-coupling reactions . They can also facilitate the transport of various ribonucleosides in and out of liposomes .Molecular Structure Analysis
The molecular formula of “(3,4-Dichloro-5-methylphenyl)boronic acid” is C7H8BClO2 . The InChI key is YTJUYWRCAZWVSX-UHFFFAOYSA-N . The SMILES string representation is Cc1ccc(cc1Cl)B(O)O .Chemical Reactions Analysis
Boronic acids are known for their involvement in various chemical reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .Mechanism of Action
Target of Action
3,4-Dichloro-5-methylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the formation of the new carbon-carbon bond .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The reaction is highly versatile and tolerant of a wide range of functional groups . The products of this reaction can be further processed through various biochemical pathways, depending on the specific requirements of the synthesis .
Pharmacokinetics
Like other boronic acids, it is likely to be relatively stable and readily prepared .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds, including biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity , and borinic acid picolinate esters for use against cutaneous diseases .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of other functional groups, the pH of the solution, and the temperature and pressure conditions under which the reaction is carried out . The Suzuki-Miyaura coupling reaction, in particular, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
(3,4-dichloro-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJOTQVISYGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)Cl)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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